molecular formula C10H11F3N2O4 B022354 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol CAS No. 104333-00-8

3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol

Cat. No. B022354
M. Wt: 280.2 g/mol
InChI Key: XDHQHBSDKYPJRG-UHFFFAOYSA-N
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Description

“3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol” is a chemical compound with the molecular formula C10H11N2O4F3 . It has a molecular weight of 280.2 . The compound is also known as 1,2-Propanediol, 3-((2-nitro-4-(trifluoromethyl)phenyl)amino)-, and 3-(4-Trifluoromethyl-2-nitroanilino) .


Molecular Structure Analysis

The molecular structure of this compound includes a propane-1,2-diol backbone with a 2-nitro-4-(trifluoromethyl)phenyl)amino group attached . The exact 3D structure may require further computational or experimental analysis for determination .

Scientific Research Applications

  • It is used for resolving racemic 3-hydroxy-2-methylene-3-phenylpropanoic acid and establishing its absolute configuration (Drewes et al., 1992).

  • It plays a role in the synthesis of 5-(trifluoromethyl)-5H-chromeno(3,4-b)pyridines (Korotaev et al., 2013).

  • The compound is significant in the preparation and performance study of polyimide films, showing potential in various scientific applications (Yu Xin-hai, 2009).

  • It reacts with copper(II) hydrates to form coordination compounds Cu(L)XnH2O, which has potential implications in chemistry and materials science (Gulea et al., 2013).

  • 2-Nitro-2-phenyl-propane-1,3-diol (2NPP), a related compound, is used in industrial applications such as rubber and agricultural chemicals (Kaya et al., 2017).

  • It is involved in the release of nitric oxide in mitochondria under visible light irradiation, showing potential in biological and medical research (Sodano et al., 2018).

  • The compound is also useful in peptide synthesis, particularly in protecting and activating amino and hydroxyl groups (Matsueda & Walter, 2009).

  • Additionally, it is used in the development of analytical methods for pharmaceuticals, as seen in the analysis of chloramphenicol and its related compounds (Al-Rimawi & Kharoaf, 2011).

Safety And Hazards

The compound is classified as harmful, with risk phrases indicating it may be harmful if swallowed . As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

properties

IUPAC Name

3-[2-nitro-4-(trifluoromethyl)anilino]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O4/c11-10(12,13)6-1-2-8(9(3-6)15(18)19)14-4-7(17)5-16/h1-3,7,14,16-17H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHQHBSDKYPJRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50879804
Record name HC Yellow 6
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol

CAS RN

104333-00-8
Record name HC Yellow 6
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Record name HC Yellow 6
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-((2-nitro-4-(trifluoromethyl)phenyl)amino)propane-1,2-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BC DIRECTIVE - 2003 - acma.us
►B COUNCIL DIRECTIVE of 27 July 1976 on the approximation of the laws of the Member States relating to cosmetic products (76/7 Page 1 This document is meant purely as a …
Number of citations: 270 www.acma.us

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